3-(Difluoromethyl)pyrrolidine
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(Difluoromethyl)pyrrolidine is C5H9F2N . The molecular weight is 121.13 g/mol. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
3-(Difluoromethyl)pyrrolidine is a solid compound . Its unique physical and chemical properties are due to the presence of the difluoromethyl group and the pyrrolidine ring.Scientific Research Applications
Pharmaceutical Industry: Synthesis of Bioactive Molecules
3-(Difluoromethyl)pyrrolidine: is a valuable building block in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their metabolic stability, bioavailability, and membrane permeability. The difluoromethyl group in pyrrolidine scaffolds is particularly advantageous for creating new generations of central nervous system (CNS) drugs due to its lipophilicity and ability to mimic the biophysical properties of traditional methyl groups while resisting metabolic degradation .
Agrochemicals: Development of Pesticides
The unique physicochemical properties imparted by the difluoromethyl group make 3-(Difluoromethyl)pyrrolidine a candidate for the synthesis of novel agrochemicals. Its application in this field could lead to the development of pesticides with improved efficacy, reduced environmental impact, and enhanced selectivity for target pests .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse range of bioactivities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of bioactivities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(difluoromethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOUSFRKYIBWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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